![molecular formula C16H14ClN5O3S B2757197 5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1147656-81-2](/img/structure/B2757197.png)
5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The crystal structure of human ADAMTS-4 in complex with compound 11 has been determined. This inhibitor binds to ADAMTS-4, an enzyme involved in the degradation of aggrecan, a key component of cartilage. The molecular structure of compound 11 includes a pyrimidine core with a chloro-substituted phenyl group and a methylsulfanyl side chain . Here’s a visual representation of its structure:
Chemical Reactions Analysis
Compound 11 is designed as an inhibitor of ADAMTS-4 and ADAMTS-5, which are zinc metalloproteases (aggrecanases) implicated in osteoarthritis. Through structure-based drug design, hydantoin 13 (compound 11) was optimized for selectivity over other zinc metalloproteases. It demonstrated efficacy in both chemically induced and surgical models of osteoarthritis in rats .
Physical And Chemical Properties Analysis
- Solubility : Research indicates that compound 11 is not intended for human or veterinary use, but it is available for research purposes .
properties
IUPAC Name |
5-chloro-N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c1-26-15-18-6-11(17)13(21-15)14(24)20-10-4-2-3-9(5-10)8-22-12(23)7-19-16(22)25/h2-6H,7-8H2,1H3,(H,19,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDIENATOHSTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3C(=O)CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide |
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